molecular formula C42H81NNaO10P B8238683 3-sn-Phosphatidyl-L-serine, distearoyl sodium salt

3-sn-Phosphatidyl-L-serine, distearoyl sodium salt

Cat. No.: B8238683
M. Wt: 814.1 g/mol
InChI Key: SJRBMGBLPUBGJL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-sn-Phosphatidyl-L-serine, distearoyl sodium salt is a synthetic phospholipid compound. It is a derivative of phosphatidylserine, where the fatty acid chains are stearic acid. This compound is known for its role in cellular functions, particularly in the brain, and is used in various scientific research applications .

Chemical Reactions Analysis

Types of Reactions

3-sn-Phosphatidyl-L-serine, distearoyl sodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield different phosphatidylserine derivatives .

Scientific Research Applications

3-sn-Phosphatidyl-L-serine, distearoyl sodium salt is widely used in scientific research due to its role in cellular functions. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-sn-Phosphatidyl-L-serine, distearoyl sodium salt involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various proteins and receptors, modulating their activity and affecting cellular processes such as apoptosis and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-sn-Phosphatidyl-L-serine, distearoyl sodium salt is unique due to its specific fatty acid composition, which influences its physical and chemical properties. This makes it particularly useful in studies related to membrane dynamics and lipid interactions .

Properties

IUPAC Name

sodium;2-azaniumyl-3-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRBMGBLPUBGJL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H81NNaO10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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